![molecular formula C20H25N3O4 B4127742 N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)
N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, commonly known as A-438079, is a potent and selective antagonist of the P2X7 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
A-438079 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that is widely expressed in various tissues and cells. The P2X7 receptor is involved in various physiological processes, including inflammation, pain, and cancer. A-438079 binds to the P2X7 receptor and inhibits its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
A-438079 has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to inhibit the growth and metastasis of various cancer cell lines. In addition, A-438079 has been shown to modulate immune cell function and cytokine production.
Advantages and Limitations for Lab Experiments
One of the advantages of using A-438079 in lab experiments is its high potency and selectivity for the P2X7 receptor, which allows for precise manipulation of the receptor's activity. However, one limitation is that A-438079 has poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental setups.
Future Directions
There are several future directions for research on A-438079. One area of interest is its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of A-438079 and its effects on immune cell function and cytokine production. Finally, there is a need for the development of more potent and selective P2X7 receptor antagonists that can be used in clinical settings.
Scientific Research Applications
A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. Additionally, A-438079 has been shown to inhibit the growth and metastasis of various cancer cell lines.
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-5-22(6-2)16-9-10-17(14(4)12-16)21-20(24)15-8-11-19(27-7-3)18(13-15)23(25)26/h8-13H,5-7H2,1-4H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIIUECTFLEUPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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